molecular formula C14H18N2O4 B8422577 benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate CAS No. 955979-13-2

benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate

Cat. No.: B8422577
CAS No.: 955979-13-2
M. Wt: 278.30 g/mol
InChI Key: DLUZKZFXPFUDLW-UHFFFAOYSA-N
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Description

benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate is a synthetic organic compound with a piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions using ethylene oxide or ethylene glycol.

    Formation of the Benzyl Ester: The benzyl ester can be formed by esterification of the carboxylic acid group with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the piperazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl ester group can be substituted with other ester groups through transesterification reactions using different alcohols and acid catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various alcohols, acid catalysts (e.g., sulfuric acid, hydrochloric acid)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of different ester derivatives

Scientific Research Applications

benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The piperazine ring structure provides a scaffold for further functionalization, allowing the compound to interact with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxy-ethyl)-3-oxo-piperazine-1-carboxylic acid methyl ester
  • 4-(2-Hydroxy-ethyl)-3-oxo-piperazine-1-carboxylic acid ethyl ester
  • 4-(2-Hydroxy-ethyl)-3-oxo-piperazine-1-carboxylic acid propyl ester

Uniqueness

benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate is unique due to the presence of the benzyl ester group, which can influence its solubility, stability, and reactivity compared to other similar compounds. The benzyl group can also provide additional sites for further chemical modifications, enhancing the compound’s versatility in various applications.

Properties

CAS No.

955979-13-2

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

benzyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C14H18N2O4/c17-9-8-15-6-7-16(10-13(15)18)14(19)20-11-12-4-2-1-3-5-12/h1-5,17H,6-11H2

InChI Key

DLUZKZFXPFUDLW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1C(=O)OCC2=CC=CC=C2)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 4-(2-acetoxy-ethyl)-3-oxo-piperazine-1-carboxylic acid benzyl ester (925 mg) in methanol (10 ml) was added potassium carbonate (800 mg) in water (4 mL). After 2 hours at room temperature the mixture was diluted with chloroform, washed with brine, dried (MgSO4) and the solvent removed in vacuo to yield 4-(2-hydroxy-ethyl)-3-oxo-piperazine-1-carboxylic acid benzyl ester (780 mg). This material was dissolved in ethanol and stirred over 10% Pd/C under an atmosphere of hydrogen for 24 hours. The reaction mixture was then filtered through celite and the solvent removed in vacuo to give 1-(2-hydroxy-ethyl)-piperazin-2-one (413 mg), which was used in a standard reductive amination procedure with 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde to give 4-(2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-1-(2-hydroxy-ethyl)-piperazin-2-one. This compound (150 mg) was used in a Suzuki coupling with 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole (96 mg) to give after flash silica purification the title compound (39 mg) as a white solid.
Name
4-(2-acetoxy-ethyl)-3-oxo-piperazine-1-carboxylic acid benzyl ester
Quantity
925 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-carbobenzoxypiperazin-3-one (234 mg, 1.0 mmol) in dimethylformamide (10 ml) under nitrogen was added in one portion, 50% sodium hydride (48 mg, 1 mmol). After stirring at 20°-25° for 30 minutes until all of the sodium hydride had reacted, a solution of 2-(2-bromoethoxy)-tetrahydropyran (209 mg, 1 mmol) in dimethylformamide (2 ml) was added and the reaction mixture stirred at 20°-25° for 20 hours. Solvent was removed at 40°-45° and 0.1 mm and the residue chromatographed over silica gel. Elution with 2% isopropanol -98% methylene chloride gave the pure protected alcohol as an oil.
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
209 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

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